molecular formula C12H13NO2 B1348449 N-(4-acetylphenyl)cyclopropanecarboxamide CAS No. 23845-08-1

N-(4-acetylphenyl)cyclopropanecarboxamide

Cat. No.: B1348449
CAS No.: 23845-08-1
M. Wt: 203.24 g/mol
InChI Key: VEUMGDXLBDAVQT-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxamide group, with an acetylphenyl substituent on the nitrogen atom. It is commonly used in biochemical research, particularly in the field of proteomics .

Preparation Methods

The synthesis of N-(4-acetylphenyl)cyclopropanecarboxamide typically involves the reaction of 4-acetylphenylamine with cyclopropanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

N-(4-Acetylphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The acetyl group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields amines .

Scientific Research Applications

N-(4-Acetylphenyl)cyclopropanecarboxamide is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropane ring and acetylphenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways .

Comparison with Similar Compounds

N-(4-Acetylphenyl)cyclopropanecarboxamide can be compared with other similar compounds, such as:

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

N-(4-acetylphenyl)cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(14)9-4-6-11(7-5-9)13-12(15)10-2-3-10/h4-7,10H,2-3H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMGDXLBDAVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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